molecular formula C13H14N2 B13148308 2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile

2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile

Cat. No.: B13148308
M. Wt: 198.26 g/mol
InChI Key: YHLXEOYWHMTKHQ-XYOKQWHBSA-N
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Description

2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile is an organic compound that belongs to the class of indoline derivatives It is characterized by the presence of a nitrile group attached to an indoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile typically involves the reaction of 1,3,3-trimethylindoline with a suitable nitrile source under specific reaction conditions. One common method involves the use of acetonitrile as the nitrile source and a base such as sodium hydride to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethylindoline: A precursor in the synthesis of 2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile.

    2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde: Another indoline derivative with similar chemical properties.

    1,3,3-Trimethyl-2-methyleneindoline: A related compound with a methylene group instead of a nitrile group.

Uniqueness

This compound is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

(2E)-2-(1,3,3-trimethylindol-2-ylidene)acetonitrile

InChI

InChI=1S/C13H14N2/c1-13(2)10-6-4-5-7-11(10)15(3)12(13)8-9-14/h4-8H,1-3H3/b12-8+

InChI Key

YHLXEOYWHMTKHQ-XYOKQWHBSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C#N)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC#N)C)C

Origin of Product

United States

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